N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Description
Synthesis Analysis
Molecular Structure Analysis
The crystal structure of a related compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline , has been elucidated. It provides insights into the arrangement of atoms, bond lengths, and angles within the molecule. Further studies are needed to determine the exact conformation of N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide .
Scientific Research Applications
Synthesis and Reactivity
Research into structurally similar compounds emphasizes advancements in synthetic methodologies and the reactivity of certain functional groups. For example, Aleksandrov and El’chaninov (2017) discussed the synthesis of furan-2-carboxamide derivatives and their electrophilic substitution reactions, highlighting the chemical versatility and potential for creating diverse molecules with varied biological activities (Aleksandrov & El’chaninov, 2017). Such methodologies could be applicable in the synthesis and functionalization of N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide for various research purposes.
Pharmacological Modulation
The development of non-carboxylic anti-inflammatory compounds, as described by Robert et al. (1995), involves the synthesis of structurally related furan carboxamides, suggesting potential for pharmacological research and drug development. This underlines the compound's potential application in exploring new therapeutic agents (Robert et al., 1995).
Novel Therapeutic Agents
The synthesis of novel compounds with potential therapeutic applications, such as those described by Koza et al. (2013) in the context of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-ones, suggests the relevance of such research in identifying and evaluating new drugs. These studies indicate the broad applicability of complex carboxamide derivatives in drug discovery and development (Koza et al., 2013).
Antimicrobial and Antitumor Activities
Research on compounds with similar structures has shown promising antimicrobial and antitumor activities, such as the synthesis and evaluation of benzo[d]thiazole-2-carboxamide derivatives by Zhang et al. (2017). This highlights the potential of this compound in contributing to the development of new agents with specific biological activities (Zhang et al., 2017).
Properties
IUPAC Name |
N-[6-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c26-19(22-12-14-5-6-15-17(11-14)30-13-29-15)4-2-10-31-20-8-7-18(24-25-20)23-21(27)16-3-1-9-28-16/h1,3,5-9,11H,2,4,10,12-13H2,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDUIUGWBFTXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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